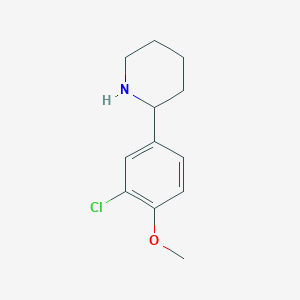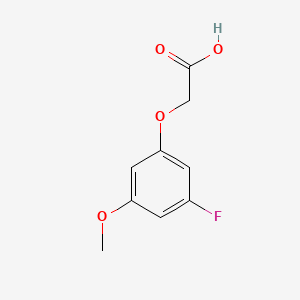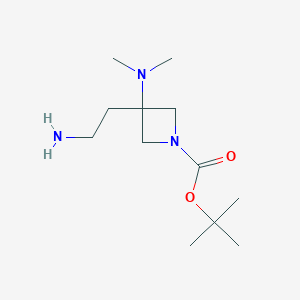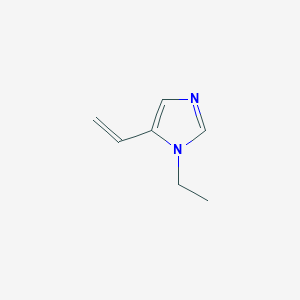
3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to a hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorophenol and a suitable carboxylic acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base or acid catalyst to facilitate the formation of the hydroxypropanoic acid structure.
Purification: The product is purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The difluorophenyl group can be reduced to introduce different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: A wide range of substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of various chemical products, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The difluorophenyl group can enhance the compound's binding affinity to target molecules, leading to desired biological effects.
Comparison with Similar Compounds
3-(2,5-Difluorophenyl)-3-hydroxypropanoic acid is unique due to its specific structural features. Similar compounds include:
3-(2,5-Difluorophenyl)propanoic acid: Lacks the hydroxyl group.
3-(2,5-Difluorophenyl)butanoic acid: Has an additional carbon in the chain.
3-(2,5-Difluorophenyl)ethanoic acid: Shorter carbon chain.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI Key |
BSFANKNLSRQDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CC(=O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
![2-{5,8-Dioxaspiro[3.5]nonan-7-yl}ethan-1-aminehydrochloride](/img/structure/B15322802.png)

![1-[(2-methoxyquinolin-3-yl)methyl]-N-methylcyclopropan-1-amine](/img/structure/B15322812.png)
![rac-(1R,4R,6R)-6-hydroxy-2lambda6-thiabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B15322816.png)


